molecular formula C25H27N5O B10978321 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide

Cat. No.: B10978321
M. Wt: 413.5 g/mol
InChI Key: VVNADZONVNPYFG-UHFFFAOYSA-N
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Description

3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide is a complex organic compound featuring a triazolopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and diketones under acidic or basic conditions.

    Functionalization: Introduction of the dimethyl groups at positions 6 and 8 can be done via alkylation reactions using methylating agents like methyl iodide.

    Amide Formation: The final step involves coupling the triazolopyridazine core with 3,3-diphenylpropylamine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can target the triazolopyridazine ring, potentially leading to ring-opened products.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the triazolopyridazine ring or the phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced triazolopyridazine derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its nitrogen-rich triazolopyridazine core.

    Materials Science: Potential use in the development of novel polymers or as a building block for supramolecular assemblies.

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemistry: Used in studies involving enzyme inhibition or receptor binding due to its complex structure.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets.

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazolopyridazine core can bind to enzymes or receptors, potentially inhibiting their activity. The diphenylpropyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propionic acid: Similar core structure but different functional groups.

    3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole: Another triazole-based compound with different substituents.

Uniqueness

The unique combination of the triazolopyridazine core with the diphenylpropyl group distinguishes 3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide from other similar compounds. This structural uniqueness contributes to its distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

Molecular Formula

C25H27N5O

Molecular Weight

413.5 g/mol

IUPAC Name

3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(3,3-diphenylpropyl)propanamide

InChI

InChI=1S/C25H27N5O/c1-18-22(19(2)29-30-17-27-28-25(18)30)13-14-24(31)26-16-15-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17,23H,13-16H2,1-2H3,(H,26,31)

InChI Key

VVNADZONVNPYFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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